Methyl(thiophen-2-yl)carbamodithioic acid
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Overview
Description
Methyl(thiophen-2-yl)carbamodithioic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl(thiophen-2-yl)carbamodithioic acid, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The exact industrial methods for this compound may vary depending on the desired application and scale of production .
Chemical Reactions Analysis
Types of Reactions
Methyl(thiophen-2-yl)carbamodithioic acid can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl(thiophen-2-yl)carbamodithioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl(thiophen-2-yl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a five-membered ring containing sulfur.
Thiazole: A similar heterocyclic compound with a sulfur and nitrogen atom in the ring.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Uniqueness
Methyl(thiophen-2-yl)carbamodithioic acid is unique due to its specific functional groups and the presence of both methyl and carbamodithioic acid moieties. These functional groups contribute to its distinct chemical and biological properties, differentiating it from other thiophene derivatives .
Properties
Molecular Formula |
C6H7NS3 |
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Molecular Weight |
189.3 g/mol |
IUPAC Name |
methyl(thiophen-2-yl)carbamodithioic acid |
InChI |
InChI=1S/C6H7NS3/c1-7(6(8)9)5-3-2-4-10-5/h2-4H,1H3,(H,8,9) |
InChI Key |
XSRCMZMBZIZIFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CS1)C(=S)S |
Origin of Product |
United States |
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